molecular formula C9H25NSi2 B14482954 Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- CAS No. 66417-55-8

Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-

Cat. No.: B14482954
CAS No.: 66417-55-8
M. Wt: 203.47 g/mol
InChI Key: GHKOOEXUBFSEIH-UHFFFAOYSA-N
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Description

Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is a silicon-based compound with the molecular formula C7H19NSi. This compound is part of the silanamine family, which is characterized by the presence of silicon-nitrogen bonds. Silanamines are known for their unique chemical properties and are widely used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:

(CH3)3SiNH2+(CH3)3CCl(CH3)3SiN[(CH3)3C]+HCl\text{(CH}_3\text{)}_3\text{SiNH}_2 + \text{(CH}_3\text{)}_3\text{CCl} \rightarrow \text{(CH}_3\text{)}_3\text{SiN[(CH}_3\text{)}_3\text{C]} + \text{HCl} (CH3​)3​SiNH2​+(CH3​)3​CCl→(CH3​)3​SiN[(CH3​)3​C]+HCl

Industrial Production Methods

Industrial production of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The silicon-nitrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include siloxanes, silanes, and various substituted silanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials such as silicones and resins.

Mechanism of Action

The mechanism of action of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves the interaction of the silicon-nitrogen bond with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
  • Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-

Uniqueness

Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity. This makes it distinct from other silanamines that lack such bulky substituents.

Properties

CAS No.

66417-55-8

Molecular Formula

C9H25NSi2

Molecular Weight

203.47 g/mol

IUPAC Name

2-[dimethyl-(trimethylsilylamino)silyl]-2-methylpropane

InChI

InChI=1S/C9H25NSi2/c1-9(2,3)12(7,8)10-11(4,5)6/h10H,1-8H3

InChI Key

GHKOOEXUBFSEIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)N[Si](C)(C)C

Origin of Product

United States

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